Molecular Weight and Heavy Atom Count Differentiation vs. Unsubstituted 4-(Quinolin-6-yl)pyrrolidin-2-one
The target compound possesses a molecular weight of 310.27 g/mol (23 heavy atoms), representing a +98.02 Da increase over 4-(quinolin-6-yl)pyrrolidin-2-one (CAS 1367077-61-9, MW 212.25, 16 heavy atoms) . This difference arises from the addition of the 7-methoxy group (+30.03 Da) and the 3-trifluoromethyl group (+69.00 Da). The CF₃ substitution alone accounts for a calculated LogP increase of approximately +0.8 to +1.2 units based on the Hansch π constant for CF₃ (π ≈ 0.88) versus H (π = 0) on aromatic systems [1]. The additional heavy atom count expands the accessible chemical space for ligand-protein interactions, particularly for engagement with the ATM kinase ATP-binding pocket, which in related PIKK-family inhibitors favors larger, more lipophilic scaffolds [2].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW = 310.27 g/mol; 23 heavy atoms; contains 7-OCH₃ and 3-CF₃ |
| Comparator Or Baseline | 4-(Quinolin-6-yl)pyrrolidin-2-one: MW = 212.25 g/mol; 16 heavy atoms; no OCH₃ or CF₃ substituents |
| Quantified Difference | ΔMW = +98.02 Da (+46%); Δ heavy atoms = +7; estimated ΔLogP ≈ +0.8 to +1.2 (CF₃ contribution) |
| Conditions | Calculated from molecular formulas; LogP estimate derived from Hansch π constant for aromatic CF₃ (π ≈ 0.88) |
Why This Matters
The ~100 Da mass differential and increased lipophilicity directly impact ATP-binding site complementarity for ATM kinase, a large PIKK-family enzyme with an extended active site cleft—a smaller, more polar unsubstituted analog is unlikely to achieve comparable target engagement.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. American Chemical Society, Washington, DC, 1995. π value for CF₃ on aromatic rings ≈ 0.88. View Source
- [2] Qian W et al. (Medshine Discovery Inc.). US 11,230,549 B2. Patent claims ATM kinase inhibition for quinolino-pyrrolidin-2-one derivatives; the generic Formula (I) encompasses 7-substituted and 3-substituted quinoline variants within the exemplified scope. View Source
